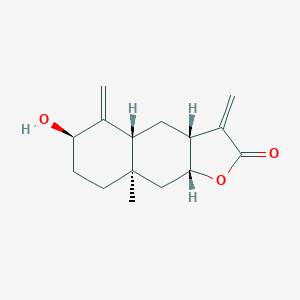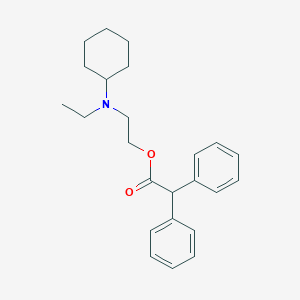
N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of benzamides, which are widely recognized for their biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide typically involves the reaction of 3-diethylaminopropylamine with p-isopropoxythiobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxythio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-
- Benzamide, N-(3-diethylaminopropyl)-p-isobutoxythio-
Comparison: N-(3-Diethylaminopropyl)-p-isopropoxythiobenzamide is unique due to its specific isopropoxythio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
属性
CAS 编号 |
16531-40-1 |
|---|---|
分子式 |
C17H28N2OS |
分子量 |
308.5 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-5-19(6-2)13-7-12-18-17(21)15-8-10-16(11-9-15)20-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,21) |
InChI 键 |
IICKGNMWOVKOMA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
手性 SMILES |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OC(C)C)S |
规范 SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
Key on ui other cas no. |
16531-40-1 |
同义词 |
N-[3-(Diethylamino)propyl]-4-isopropoxythiobenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)





